N-(4-Aminonaphthalen-1-yl)benzenesulfonamide
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Overview
Description
N-(4-Aminonaphthalen-1-yl)benzenesulfonamide is an organic compound with the molecular formula C16H14N2O2S It is a derivative of benzenesulfonamide and naphthalene, characterized by the presence of an amino group at the 4-position of the naphthalene ring and a sulfonamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminonaphthalen-1-yl)benzenesulfonamide typically involves the sulfonation of aryl or heteroarylamine in the presence of dry pyridine or a mixture of dry acetone and pyridine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation reactions using automated reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminonaphthalen-1-yl)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Aminonaphthalen-1-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-Aminonaphthalen-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Aminonaphthalen-1-yl)benzenesulfonamide include other benzenesulfonamide derivatives and naphthalene-based compounds. Examples include:
- N-(4-Aminophenyl)benzenesulfonamide
- N-(4-Aminonaphthalen-2-yl)benzenesulfonamide
- N-(4-Nitronaphthalen-1-yl)benzenesulfonamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a valuable compound for targeted cancer therapy .
Biological Activity
N-(4-Aminonaphthalen-1-yl)benzenesulfonamide, a compound belonging to the class of benzenesulfonamides, has garnered attention due to its potential biological activity, particularly in the context of oxidative stress and inflammation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.
This compound features a naphthalene ring system linked to a sulfonamide group. Its chemical formula is C16H14N2O2S with a molecular weight of 302.36 g/mol. The presence of the amino group on the naphthalene moiety is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with the Keap1-Nrf2 pathway, which plays a pivotal role in cellular defense against oxidative stress. The Nrf2 transcription factor regulates the expression of various cytoprotective enzymes by binding to antioxidant response elements (AREs) in their promoter regions. Inhibition of Keap1, which normally promotes the degradation of Nrf2, leads to increased levels of Nrf2 and enhanced expression of detoxifying enzymes such as NQO1 and GST .
Biological Activity and Efficacy
Research indicates that compounds similar to this compound can exhibit significant biological activities:
- Antioxidant Activity : By activating the Nrf2 pathway, these compounds can enhance cellular resistance to oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : The activation of Nrf2 also leads to the downregulation of pro-inflammatory cytokines, thereby demonstrating potential anti-inflammatory properties .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antioxidant | Nrf2 activation | |
Anti-inflammatory | Cytokine modulation | |
Cardiovascular effects | Changes in perfusion pressure |
Case Studies
Several studies have evaluated the efficacy of benzenesulfonamide derivatives, including this compound:
- Neuroprotection : A study demonstrated that compounds activating the Nrf2 pathway provided neuroprotective effects in models of ischemic stroke. The results indicated significant reductions in neuronal death and inflammation .
- Cardiovascular Impact : Research utilizing isolated rat heart models indicated that certain benzenesulfonamide derivatives could decrease coronary resistance and perfusion pressure, suggesting potential therapeutic applications in cardiovascular diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption : The compound exhibits moderate permeability across biological membranes, as indicated by theoretical models using ADME/PK analysis.
- Metabolism : Initial studies suggest metabolic pathways similar to other sulfonamides, with potential for both hepatic metabolism and renal excretion.
Table 2: Pharmacokinetic Parameters
Properties
CAS No. |
55691-85-5 |
---|---|
Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(4-aminonaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c17-15-10-11-16(14-9-5-4-8-13(14)15)18-21(19,20)12-6-2-1-3-7-12/h1-11,18H,17H2 |
InChI Key |
RVYQWANWTUYBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)N |
Origin of Product |
United States |
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